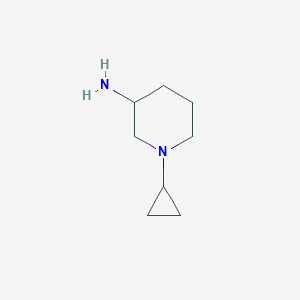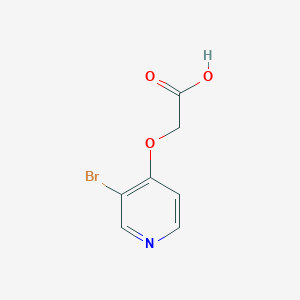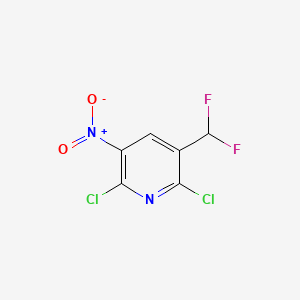
2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound with a unique structure that includes a dihydroindenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the bicyclic structure.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions, where a Grignard reagent reacts with carbon dioxide followed by acidification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce functional groups in a controlled manner, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((1R,3S)-3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl)acetic acid
- 2-((1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclopropyl)acetic acid
Uniqueness
2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to its specific structural features, such as the dihydroindenyl group and the presence of a methyl group at a specific position.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl]acetic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-9(7-12(13)14)11-5-3-2-4-10(8)11/h2-5,8-9H,6-7H2,1H3,(H,13,14)/t8-,9+/m0/s1 |
InChI Key |
BYTMAQAVJFIHBP-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=CC=CC=C12)CC(=O)O |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)

![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)

![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)



![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)

